3-Chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a chemical compound classified as an aromatic amine. This compound features a chloro group and an imidazole moiety, which contribute to its unique chemical properties and potential biological activities. The presence of the imidazole ring suggests possible interactions with biological systems, making it a candidate for various scientific applications.
3-Chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline falls under the category of heterocyclic compounds due to the presence of the imidazole ring. It is also classified as an aryl amine because of the aniline component in its structure.
The synthesis of 3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves several key steps:
The reaction conditions often include:
The molecular formula for 3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is . Its structure includes:
Key structural data include:
CC1=C(C=C(C=C1)NCC2=CN=CN2)Cl
.
ONZFPDDRPYSQGB-UHFFFAOYSA-N
.
3-Chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can participate in various chemical reactions, including:
The reaction pathways depend on the functional groups present and their reactivity under specific conditions. For instance, introducing additional substituents on the aromatic ring may require careful control of reaction conditions to prevent multiple substitutions.
The mechanism of action for 3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves:
Research indicates that compounds with similar structures exhibit activity against various pathogens, suggesting a potential therapeutic role.
Imidazole-containing compounds represent a cornerstone of medicinal chemistry due to their exceptional versatility in drug design. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, serves as a privileged scaffold that enables diverse molecular interactions critical to biological activity. Its proton-donor/acceptor capacity allows participation in hydrogen bonding with biological targets, while the sp²-hybridized nitrogen atoms facilitate coordination with metal ions in metalloenzymes [5]. This adaptability has led to the incorporation of imidazole motifs in therapeutics spanning antifungal agents (e.g., ketoconazole), antihypertensives (e.g., losartan), and anticancer drugs (e.g., cimetidine) [6].
The structural plasticity of imidazole derivatives enables optimization of pharmacokinetic properties, including water solubility and membrane permeability. For instance, the basic nitrogen (pKa ~7.0) can be protonated under physiological conditions, enhancing solubility, while the aromatic system supports passive diffusion across cellular membranes. These characteristics have accelerated the development of imidazole-based kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, with several candidates in clinical trials for oncological and metabolic disorders [5].
Table 1: Therapeutic Applications of Imidazole-Containing Pharmaceuticals
Drug Name | Molecular Target | Therapeutic Category | Key Imidazole Function |
---|---|---|---|
Ketoconazole | Lanosterol 14α-demethylase | Antifungal | Heme iron coordination |
Losartan | Angiotensin II receptor | Antihypertensive | Bioisostere for carboxylic acid |
Cimetidine | Histamine H₂ receptor | Antiulcer | Recognition motif for receptor binding |
Dabrafenib | BRAF kinase | Anticancer | Hydrophobic anchor in ATP pocket |
The strategic incorporation of chloro (–Cl) and methyl (–CH₃) groups into aniline derivatives profoundly influences their chemical and biological behavior. Chlorine, as a moderately sized halogen (van der Waals radius: 1.75 Å), exerts both electronic and steric effects that enhance molecular recognition. Electronically, chlorine's inductive withdrawal (σ₁ = 0.47) increases the acidity of adjacent functional groups while reducing electron density in aromatic systems, potentially improving oxidative stability [8]. Sterically, chlorine occupies approximately 23.8 ų of molecular volume, influencing conformational preferences through van der Waals contacts with protein binding pockets [6].
Methyl substituents serve as minimalist hydrophobic modifiers that fine-tune lipophilicity without significantly increasing molecular weight. The methyl group (molar volume: 22.7 cm³/mol) can shield vulnerable functional groups from metabolic degradation while contributing to entropy-driven binding through the hydrophobic effect. Position-specific effects are particularly pronounced in aniline derivatives: ortho-methyl groups can enforce coplanarity between rings, while para-methyl groups enhance membrane permeability by elevating logP by ~0.5 units [4] [6].
Table 2: Comparative Effects of Substituents in Aniline-Imidazole Hybrids
Compound | Molecular Formula | Substituent Pattern | logP* (Predicted) | Unique Influence |
---|---|---|---|---|
3-(1H-Imidazol-1-ylmethyl)aniline [6] | C₁₀H₁₁N₃ | Unsubstituted aniline | 1.2 | Baseline polarity |
3-Chloro-N-(1H-imidazol-2-ylmethyl)aniline [4] [5] | C₁₀H₁₀ClN₃ | 3-Cl | 2.1 | Enhanced receptor affinity |
3-Chloro-4-(2-methyl-1H-imidazol-1-yl)aniline [1] [8] | C₁₀H₁₀ClN₃ | 3-Cl, imidazole-2-CH₃ | 2.4 | Increased steric bulk |
3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline (hypothetical) | C₁₁H₁₂ClN₃ | 3-Cl, 4-CH₃ | 2.6 | Balanced lipophilicity/sterics |
This compound embodies a strategic hybridization of pharmacophoric elements: the hydrogen-bonding imidazole core, a chloro-substituted aniline for target engagement, and a methyl group for pharmacokinetic optimization. Molecular modeling suggests the methylene bridge (–CH₂–) between imidazole and aniline provides conformational flexibility, enabling adaptation to diverse binding sites while maintaining a favorable molecular weight (221.68 g/mol) within the "drug-like" range [4] [5]. The chloro and methyl substituents at the 3- and 4-positions of the aniline ring create a steric and electronic environment distinct from simpler analogues like 3-(1H-imidazol-1-ylmethyl)aniline (MW: 173.21 g/mol) [6].
The compound serves as a versatile synthon for generating chemical libraries through derivatization at multiple sites: the imidazole N–H (pKa ~14), the aniline nitrogen, and the chloro group, which can undergo palladium-catalyzed cross-coupling or nucleophilic substitution. Early structure-activity relationship (SAR) studies of analogues indicate that such modifications significantly alter bioactivity profiles. For example, replacing the methyl group with methoxy in similar scaffolds reduces logP by ~0.7 units but decreases metabolic stability in hepatic microsomes [4] [7]. The targeted compound thus occupies a strategic chemical space for developing novel enzyme inhibitors or receptor modulators with optimized properties.
Table 3: Key Structural Derivatives of Aniline-Imidazole Hybrids
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Variation | Potential Application |
---|---|---|---|---|
N-(1H-Imidazol-2-ylmethyl)-2,4-dimethylaniline [7] | C₁₂H₁₅N₃ | 201.27 | 2,4-dimethylaniline | Receptor selectivity modulation |
3-Chloro-N-(1H-imidazol-2-ylmethyl)-N-propan-2-ylaniline [3] | C₁₃H₁₆ClN₃ | 249.74 | N-isopropyl group | Enhanced bioavailability |
3-Chloro-N-(1H-imidazol-2-ylmethyl)aniline [4] [5] | C₁₀H₁₀ClN₃ | 207.66 | Unsubstituted aniline | Intermediate synthesis |
3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline | C₁₁H₁₂ClN₃ | 221.68 | 4-methylaniline | Lead compound development |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3